molecular formula C15H26N2O2 B14462561 Methyl 11-(1H-imidazol-1-yl)undecanoate CAS No. 72338-54-6

Methyl 11-(1H-imidazol-1-yl)undecanoate

Cat. No.: B14462561
CAS No.: 72338-54-6
M. Wt: 266.38 g/mol
InChI Key: NQVPUMGTZBFNTN-UHFFFAOYSA-N
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Description

Methyl 11-(1H-imidazol-1-yl)undecanoate is a synthetic organic compound that features an imidazole ring attached to an undecanoate ester The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11-(1H-imidazol-1-yl)undecanoate typically involves the esterification of 11-(1H-imidazol-1-yl)undecanoic acid with methanol. This reaction can be catalyzed by acidic or basic catalysts. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and cyclization of amido-nitriles .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(1H-imidazol-1-yl)undecanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: 11-(1H-imidazol-1-yl)undecanol.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Methyl 11-(1H-imidazol-1-yl)undecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 11-(1H-imidazol-1-yl)undecanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which may play a role in its biological activity. Additionally, the ester group can undergo hydrolysis to release the active imidazole derivative, which can then interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an imidazole ring and a long-chain ester, which imparts specific chemical and physical properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

72338-54-6

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

methyl 11-imidazol-1-ylundecanoate

InChI

InChI=1S/C15H26N2O2/c1-19-15(18)10-8-6-4-2-3-5-7-9-12-17-13-11-16-14-17/h11,13-14H,2-10,12H2,1H3

InChI Key

NQVPUMGTZBFNTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCN1C=CN=C1

Origin of Product

United States

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